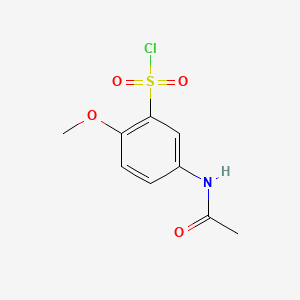

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-

Description

The exact mass of the compound Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160918. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-acetamido-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(12)11-7-3-4-8(15-2)9(5-7)16(10,13)14/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKRNDWDKNOMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064007 | |

| Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5804-73-9 | |

| Record name | 5-(Acetylamino)-2-methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5804-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-6-methoxymetanilyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5804-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetamido-2-methoxybenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ACETYLAMINO-2-METHOXYBENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F3N8S2E4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

CAS Number: 5804-73-9

This technical guide provides a comprehensive overview of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry, particularly in the development of novel sulfonamide-based therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a stable solid compound. The following tables summarize its key chemical and physical properties.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 5804-73-9[1][2][3] |

| IUPAC Name | 5-acetamido-2-methoxybenzene-1-sulfonyl chloride[2] |

| Molecular Formula | C₉H₁₀ClNO₄S[1][4] |

| Molecular Weight | 263.70 g/mol [4] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl[3] |

| InChI Key | VWKRNDWDKNOMAD-UHFFFAOYSA-N[3] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 149-151 °C |

| Boiling Point | 477.2 °C (Predicted) |

| Density | 1.439 g/cm³ (Predicted) |

| pKa | 13.49 (Predicted)[3] |

| XLogP3 | 1.2[4] |

| Appearance | Solid |

Synthesis

Experimental Protocol: Synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

Materials:

-

N-(4-methoxyphenyl)acetamide (precursor)

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane (DCM)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(4-methoxyphenyl)acetamide in an appropriate solvent like dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Dry the purified 5-(acetylamino)-2-methoxybenzenesulfonyl chloride under vacuum.

Diagram 1: Synthetic Workflow

Caption: General synthetic workflow for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.

Applications in Drug Development

5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a valuable building block for the synthesis of a wide range of sulfonamide derivatives. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The primary application of this compound is in the coupling reaction with various amines to form the corresponding sulfonamides. The presence of the acetylamino and methoxy groups on the benzene ring allows for further functionalization and modulation of the physicochemical properties of the final compounds, which is crucial for optimizing drug-like properties.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Materials:

-

5-(acetylamino)-2-methoxybenzenesulfonyl chloride

-

Primary or secondary amine

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Magnetic stirrer

-

Round-bottom flask

-

Separatory funnel

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the amine in the chosen solvent.

-

Add the base (e.g., pyridine or triethylamine) to the solution.

-

Slowly add a solution of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide.

Diagram 2: Logical Workflow for Sulfonamide Synthesis

Caption: Logical workflow for the synthesis of sulfonamides.

Signaling Pathways

While specific studies detailing the direct interaction of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride with biological signaling pathways are not available in the reviewed literature, its derivatives, particularly sulfonamides, are known to modulate various cellular pathways. For instance, certain sulfonamides have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5]

The following diagram illustrates a hypothetical scenario where a sulfonamide derived from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride could potentially inhibit a generic kinase signaling pathway, a common mechanism of action for many targeted cancer therapies.

Diagram 3: Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical inhibition of a kinase signaling pathway by a sulfonamide derivative.

Safety Information

5-(acetylamino)-2-methoxybenzenesulfonyl chloride is classified as a corrosive and irritant substance. It is harmful if swallowed and causes severe skin burns and eye damage.[4]

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed[4] |

| H314 | Causes severe skin burns and eye damage[4] |

| H318 | Causes serious eye damage[4] |

Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Spectroscopic Data

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.

References

- 1. scbt.com [scbt.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Page loading... [guidechem.com]

- 4. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

An In-Depth Technical Guide to 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(acetylamino)-2-methoxybenzenesulfonyl chloride, with CAS Number 5804-73-9, is a substituted aromatic sulfonyl chloride.[1][2][3][4][5] Compounds of this class are of significant interest in medicinal chemistry and organic synthesis. The sulfonyl chloride functional group is a highly reactive electrophile, making it a valuable precursor for the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.[6] The presence of the acetylamino and methoxy groups on the benzene ring modifies the reactivity of the sulfonyl chloride and provides additional points for potential molecular interactions in a biological context. This guide provides a comprehensive overview of the known physicochemical properties, a representative synthesis protocol, and the potential applications of this compound in research and drug development.

Physicochemical Properties

The properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride have been primarily determined through computational methods, with experimental data being sparse in publicly accessible literature. The key identifiers and computed properties are summarized below.

Table 1: Physicochemical and Computed Properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

| Property | Value | Source(s) |

| IUPAC Name | 5-acetamido-2-methoxybenzenesulfonyl chloride | [1] |

| Synonyms | 5-acetamido-2-methoxybenzenesulfonyl chloride, N-Acetyl-6-methoxymetanilyl chloride | [3][4][7] |

| CAS Number | 5804-73-9 | [1][2][4] |

| Molecular Formula | C₉H₁₀ClNO₄S | [1][2][4][7] |

| Molecular Weight | 263.70 g/mol | [1] |

| Appearance | Solid (predicted) | [7] |

| Exact Mass | 263.0019067 Da | [1] |

| pKa (Predicted) | 13.49 ± 0.70 | [3] |

| XLogP3 (Predicted) | 1.2 | [1] |

| Topological Polar Surface Area | 80.9 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| InChI Key | VWKRNDWDKNOMAD-UHFFFAOYSA-N | [3][7] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | [3] |

Synthesis and Purification

Experimental Protocol: Synthesis by Chlorosulfonation

This procedure involves the electrophilic substitution of N-acetyl-4-methoxyaniline with chlorosulfonic acid. The acetyl group protects the amine while the methoxy and acetamido groups direct the sulfonation to the desired position.

Materials:

-

N-acetyl-4-methoxyaniline (4-methoxyacetanilide)

-

Chlorosulfonic acid (freshly distilled is preferred)

-

Crushed ice

-

Deionized water

-

Toluene or Chloroform (for recrystallization)

-

Sodium bicarbonate (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (to absorb HCl gas), place 2.5 to 3.0 molar equivalents of chlorosulfonic acid.

-

Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Addition of Starting Material: Slowly add 1.0 molar equivalent of N-acetyl-4-methoxyaniline in small portions to the stirring chlorosulfonic acid over a period of 30-45 minutes. Ensure the temperature does not rise above 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C for 1-2 hours to ensure the reaction goes to completion. The end of the reaction is often indicated by the cessation of HCl gas evolution.

-

Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker (e.g., 2 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice slurry with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Isolation: The solid product, 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, will precipitate. Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

Experimental Protocol: Purification

The primary impurity is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride.

Procedure:

-

Drying: Dry the crude product, preferably in a vacuum desiccator over a suitable drying agent.

-

Recrystallization: Dissolve the crude solid in a minimal amount of a suitable hot solvent, such as toluene or alcohol-free chloroform.

-

Washing (Optional): If significant acid impurity is present, the solution in an organic solvent can be washed carefully with a dilute aqueous sodium bicarbonate solution, followed by a water wash. The organic layer should then be dried over anhydrous magnesium sulfate.

-

Crystallization: Filter the hot solution if necessary and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

Experimental spectra for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride are not available in public databases. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetyl group protons. The aromatic protons should appear as a complex pattern of doublets or doublets of doublets due to their specific substitution pattern. The methoxy protons would be a singlet around 3.8-4.0 ppm, and the acetyl methyl protons would be a singlet around 2.1-2.3 ppm. The amide proton (NH) would appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show nine distinct signals corresponding to each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands typical for a sulfonyl chloride, appearing around 1370-1380 cm⁻¹ (asymmetric SO₂) and 1170-1190 cm⁻¹ (symmetric SO₂).[6] Other key peaks would include the amide C=O stretch (around 1670 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Reactivity and Applications in Drug Development

Chemical Reactivity

The primary site of reactivity is the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic, and the chloride ion is an excellent leaving group. This allows the compound to readily react with a wide range of nucleophiles.[8]

-

Reaction with Amines: Forms stable sulfonamides. This is the most common application in drug synthesis.

-

Reaction with Alcohols/Phenols: Forms sulfonate esters.

-

Reaction with Water: Hydrolyzes to form the corresponding sulfonic acid. This is the main cause of impurity during synthesis and workup.

The electron-donating nature of the methoxy and acetamido groups can slightly modulate the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.

References

- 1. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | 5804-73-9 [chemicalbook.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-(Acetylamino)-2-methoxybenzenesulfonyl chloride [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, a key chemical intermediate. This document collates available data on its physicochemical properties, outlines plausible experimental protocols for its synthesis, and discusses its potential applications in research and development.

Chemical Identity and Properties

5-(acetylamino)-2-methoxybenzenesulfonyl chloride, with the CAS Number 5804-73-9, is a substituted aromatic sulfonyl chloride.[1][2][3][4] Such compounds are valuable reagents in organic synthesis, particularly for the preparation of sulfonamides, a class of compounds with a wide range of biological activities.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₄S | [1][2] |

| Molecular Weight | 263.70 g/mol | [5] |

| IUPAC Name | 5-acetamido-2-methoxybenzene-1-sulfonyl chloride | [1] |

| CAS Number | 5804-73-9 | [1][2][3][4] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 126 °C | [6] |

| pKa (Predicted) | 13.49 ± 0.70 | [3] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | [3] |

| InChI Key | VWKRNDWDKNOMAD-UHFFFAOYSA-N | [3] |

Safety and Handling

5-(acetylamino)-2-methoxybenzenesulfonyl chloride is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

The Globally Harmonized System (GHS) classifications for this compound are summarized below:

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is not widely available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the chlorosulfonation of activated aromatic rings. The following represents a generalized protocol adapted from procedures for similar compounds.

Synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

The synthesis of the title compound can be envisioned as a one-step process from the readily available starting material, N-(4-methoxyphenyl)acetamide (also known as 4-acetanisidide).

Reaction Scheme:

Caption: Plausible synthetic workflow for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.

Materials:

-

N-(4-methoxyphenyl)acetamide

-

Chlorosulfonic acid (ClSO₃H)

-

Chloroform (CHCl₃) or other suitable solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(4-methoxyphenyl)acetamide in a suitable solvent like chloroform.

-

Cool the reaction mixture to 0 to -10 °C using an ice-salt bath.

-

Slowly add chlorosulfonic acid (at least 2-3 equivalents) dropwise to the stirred solution, ensuring the internal temperature is maintained below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at this temperature for a designated period (e.g., 1-2 hours), then let it slowly warm to room temperature and stir for an additional several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Note: This is a generalized protocol and would require optimization for yield and purity. The reaction with chlorosulfonic acid is highly exothermic and corrosive; extreme caution must be exercised.

Applications in Research and Drug Development

Substituted benzenesulfonyl chlorides are crucial building blocks in medicinal chemistry. They are primarily used to synthesize sulfonamides by reacting with primary or secondary amines. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and hypoglycemic drugs.

While specific, published examples detailing the use of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride as an intermediate in the synthesis of named drug candidates are not readily found, its structure suggests its utility in creating a diverse library of sulfonamide derivatives for biological screening. The methoxy and acetylamino groups on the phenyl ring provide opportunities for modifying the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamides.

The logical workflow for the utilization of this compound in drug discovery is outlined below:

Caption: General workflow for the use of the title compound in drug discovery.

This workflow highlights the role of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride as a starting material for generating new chemical entities that can be tested for various biological activities, ultimately leading to the identification of potential drug candidates.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | 5804-73-9 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 5-ACETYLAMINO-2-METHOXYBENZENESULFONYL CHLORIDE [drugfuture.com]

- 5. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Acetamido-6-methoxy benzenesulfonyl chloride, CasNo.5804-73-9 Wuhan Han Sheng New Material Technology Co.,Ltd(expird) China (Mainland) [hansheng.lookchem.com]

An In-depth Technical Guide to 5-Acetamido-2-methoxybenzenesulfonyl Chloride: Structure, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-acetamido-2-methoxybenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the compound's structure, properties, a plausible synthetic protocol, and its application in the synthesis of pharmaceutically active molecules, exemplified by the synthesis of Tamsulosin, an alpha-1 adrenergic receptor antagonist.

Compound Identification and Properties

5-Acetamido-2-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. Its structure is characterized by a benzene ring substituted with an acetamido group, a methoxy group, and a sulfonyl chloride group.

Table 1: Chemical Identifiers and Physical Properties [1][2]

| Identifier | Value |

| IUPAC Name | 5-acetamido-2-methoxybenzenesulfonyl chloride[1] |

| CAS Number | 5804-73-9[1] |

| Molecular Formula | C₉H₁₀ClNO₄S[1] |

| Molecular Weight | 263.70 g/mol [1] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl[1] |

| InChIKey | VWKRNDWDKNOMAD-UHFFFAOYSA-N[1] |

| Appearance | Solid (predicted) |

| Melting Point | 149-151 °C |

| Boiling Point | 477.2 °C (predicted) |

| Density | 1.439 g/cm³ (predicted) |

Table 2: Hazard Information [1]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H318 | Causes serious eye damage |

Synthesis of 5-Acetamido-2-methoxybenzenesulfonyl Chloride

Proposed Experimental Protocol: Chlorosulfonation of N-(4-methoxyphenyl)acetamide

Materials:

-

N-(4-methoxyphenyl)acetamide

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N-(4-methoxyphenyl)acetamide (1 equivalent).

-

Dissolve the starting material in anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. A significant amount of HCl gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-acetamido-2-methoxybenzenesulfonyl chloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Application in Drug Synthesis: A Case Study of Tamsulosin

5-Acetamido-2-methoxybenzenesulfonyl chloride and structurally related compounds are valuable intermediates in the synthesis of sulfonamide-containing drugs. A prominent example is the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[4][5][6] The synthesis of Tamsulosin involves the preparation of a key chiral amine intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which can be derived from a precursor synthesized using a chlorosulfonation reaction.

Below is a diagram illustrating the logical workflow for the synthesis of a sulfonamide drug, highlighting the central role of the sulfonyl chloride intermediate.

Caption: Synthetic workflow of a sulfonamide drug.

Mandatory Visualizations

General Synthetic Pathway to Sulfonamides

The following diagram illustrates the general synthetic pathway for the preparation of sulfonamides from an acetanilide precursor, showcasing the key chlorosulfonation and subsequent amination steps.

Caption: General synthesis of sulfonamides.

Logical Relationship in Drug Intermediate Synthesis

This diagram illustrates the logical progression from a protected aniline derivative to a key sulfonamide intermediate used in pharmaceutical synthesis.

Caption: Drug intermediate synthesis workflow.

Conclusion

5-Acetamido-2-methoxybenzenesulfonyl chloride is a crucial building block in medicinal chemistry, particularly for the synthesis of sulfonamide-based pharmaceuticals. Its preparation via chlorosulfonation of the corresponding acetanilide is a standard and scalable method. The resulting sulfonyl chloride is a versatile intermediate that readily reacts with amines to form the sulfonamide linkage, a key functional group in many marketed drugs. Understanding the synthesis and reactivity of this compound is essential for researchers and professionals involved in the development of new therapeutic agents.

References

- 1. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | 5804-73-9 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. karlancer.com [karlancer.com]

- 6. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]

An In-depth Technical Guide to 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of alpha-1 adrenergic receptor antagonists. Its structure, combining a reactive sulfonyl chloride group with a substituted benzene ring, makes it a versatile building block for the creation of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed, plausible synthesis protocol, and its crucial role in the synthesis of the widely-used drug, Tamsulosin.

Chemical Identity and Properties

A clear understanding of the chemical and physical properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is fundamental for its safe handling, storage, and application in synthetic chemistry.

Synonyms

The compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of its synonyms is provided in Table 1.

Table 1: Synonyms for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

| Synonym | Source |

| 5-acetamido-2-methoxybenzenesulfonyl chloride | [1] |

| 5-acetamido-2-methoxybenzene-1-sulfonyl chloride | [1] |

| Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | [2] |

| 5-ACETYLAMINO-2-METHOXY-BENZENESULFONYLCHLORIDE | [1] |

| 5-Acetamido-2-methoxybenzenesulphonyl chloride | |

| N-Acetyl-4-methoxy-3-(chlorosulfonyl)aniline | |

| 3-Acetamido-6-methoxybenzenesulfonyl chloride | |

| Metanilyl chloride, N-acetyl-6-methoxy- |

Chemical and Physical Properties

The key physicochemical properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride are summarized in Table 2. This data is essential for designing reaction conditions and ensuring laboratory safety.

Table 2: Chemical and Physical Properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₄S | [1] |

| Molecular Weight | 263.69 g/mol | [1] |

| CAS Number | 5804-73-9 | [1] |

| Appearance | Solid | |

| Melting Point | Not explicitly available in search results | |

| Boiling Point | Not explicitly available in search results | |

| Solubility | Reacts with water. Soluble in organic solvents. |

Synthesis Protocol

Plausible Synthesis of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

Reaction Scheme:

A plausible synthetic route.

Materials:

-

N-(4-methoxyphenyl)acetamide (1 equivalent)

-

Chlorosulfonic acid (5 equivalents)

-

Dichloromethane (anhydrous)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Heating mantle with temperature controller

-

Condenser

-

Gas trap (for HCl evolution)

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap, add N-(4-methoxyphenyl)acetamide.

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid to the dropping funnel. Add the chlorosulfonic acid dropwise to the cooled and stirred N-(4-methoxyphenyl)acetamide over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Hydrogen chloride gas will be evolved and should be neutralized in the gas trap.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 50-60 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood.

-

Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.

-

Purification:

-

Dissolve the crude product in a suitable organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid from a suitable solvent system, such as a mixture of dichloromethane and hexane, to obtain the purified 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.

-

-

Drying: Dry the purified product under vacuum.

Safety Precautions:

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

-

The evolution of hydrogen chloride gas requires a proper gas trap.

Application in Drug Development: Synthesis of Tamsulosin

5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a pivotal intermediate in the synthesis of Tamsulosin, a selective alpha-1A adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).

Synthetic Workflow for Tamsulosin

The synthesis of Tamsulosin from 5-(acetylamino)-2-methoxybenzenesulfonyl chloride involves a multi-step process. A simplified workflow is illustrated below.

Simplified synthetic workflow for Tamsulosin.

Tamsulosin's Mechanism of Action Signaling Pathway

Tamsulosin selectively blocks alpha-1A adrenergic receptors in the smooth muscle of the prostate, bladder neck, and prostatic urethra. This antagonism leads to smooth muscle relaxation and improved urinary flow.[4][5][6]

Tamsulosin's mechanism of action.

Conclusion

5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a valuable and versatile intermediate in medicinal chemistry. Its synthesis, while requiring careful handling of hazardous reagents, is achievable through established chemical transformations. Its primary importance lies in its role as a key building block for the synthesis of Tamsulosin, a crucial medication for the management of benign prostatic hyperplasia. A thorough understanding of its properties, synthesis, and application is therefore essential for researchers and professionals in the field of drug discovery and development.

References

- 1. 5-ACETAMIDO-2-METHOXYBENZENE-1-SULFONYL CHLORIDE | CAS 5804-73-9 [matrix-fine-chemicals.com]

- 2. Buy N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE (EVT-2988519) | 14738-10-4 [evitachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. droracle.ai [droracle.ai]

- 6. Tamsulosin - Wikipedia [en.wikipedia.org]

A Technical Guide to the Theoretical pKa of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a critical parameter in medicinal chemistry and drug development, influencing a molecule's solubility, permeability, and target-binding affinity. This technical guide provides an in-depth analysis of the theoretical pKa of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, a key intermediate in organic synthesis. Due to the inherent reactivity of the sulfonyl chloride moiety, direct experimental determination of its pKa is challenging. Therefore, computational methods are the primary source of pKa information for this compound. This document outlines the predicted pKa value, discusses the computational methodologies for its prediction, and presents a logical workflow for this theoretical determination.

Introduction to 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

5-(acetylamino)-2-methoxybenzenesulfonyl chloride is an aromatic organic compound featuring a sulfonyl chloride group, an acetylamino (acetamide) group, and a methoxy group attached to a benzene ring. Its chemical structure is provided in Figure 1. The sulfonyl chloride group is a highly reactive functional group, making the compound a valuable reagent for the synthesis of sulfonamides and other derivatives.

Figure 1: Chemical Structure of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

Caption: 2D structure of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.

Theoretical pKa Data

The pKa of a molecule describes its acidity. For 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, there are two potential sites of deprotonation under non-hydrolytic conditions: the amide proton (N-H) and, theoretically, a C-H proton on the benzene ring. The most acidic proton is that of the amide group. Computational predictions place the pKa of this amide proton at approximately 13.49.

It is crucial to distinguish this from the acidity of the corresponding sulfonic acid. The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with water to form 5-(acetylamino)-2-methoxybenzenesulfonic acid. This sulfonic acid is a strong acid with a very low pKa, estimated to be less than 1.

| Compound | Ionizable Group | Predicted pKa | Notes |

| 5-(acetylamino)-2-methoxybenzenesulfonyl chloride | Amide (N-H) | 13.49 ± 0.70[1][2] | This value refers to the deprotonation of the amide nitrogen. The compound is unstable in aqueous media. |

| 5-(acetylamino)-2-methoxybenzenesulfonic acid (hydrolysis product) | Sulfonic Acid (SO₃H) | < 1 (estimated) | Sulfonic acids are strong acids. This would be the relevant pKa in an aqueous environment after hydrolysis of the sulfonyl chloride. |

Methodologies for pKa Prediction and Determination

Computational Protocol for Theoretical pKa Prediction

The theoretical pKa of the amide proton in 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is determined using quantum chemical calculations. These methods model the molecule and its deprotonated form to calculate the free energy change of deprotonation, from which the pKa can be derived.

A general workflow for such a prediction involves the following steps:

-

Conformational Search: The first step is to identify the lowest energy three-dimensional structures (conformers) of both the neutral molecule and its conjugate base (the amide anion).

-

Geometry Optimization: The geometries of the most stable conformers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311G(d,p).[3] This calculation is performed for the molecule in both the gas phase and in a simulated solvent environment using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[4]

-

Vibrational Frequency Calculation: To confirm that the optimized structures correspond to energy minima and to calculate thermal corrections to the free energy, vibrational frequency analysis is performed.[3]

-

pKa Calculation: The aqueous pKa is then calculated using the following thermodynamic cycle, which relates the gas-phase acidity to the solution-phase pKa:

-

ΔG(aq) = ΔG(gas) + ΔG(solv, A⁻) - ΔG(solv, HA)

Where ΔG(aq) is the free energy of deprotonation in solution, ΔG(gas) is the free energy of deprotonation in the gas phase, and ΔG(solv) represents the free energy of solvation for the acid (HA) and its conjugate base (A⁻). The final pKa is calculated as pKa = ΔG(aq) / (2.303 * RT), where R is the gas constant and T is the temperature.

-

The following diagram illustrates this computational workflow.

Caption: A logical workflow for the computational prediction of pKa.

Experimental Protocols and Considerations

Direct experimental measurement of the pKa of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is complicated by the high reactivity of the sulfonyl chloride group, which readily hydrolyzes in the presence of water. Therefore, any experimental determination would need to be conducted under strictly anhydrous conditions, or on a more stable analog, such as the corresponding sulfonamide.

Should an experimental determination on a stable analog be pursued, the following methods are common:

-

Potentiometric Titration: This involves dissolving the compound in a suitable solvent (e.g., a mixture of an organic solvent and water) and titrating with a strong base. The pKa is determined from the midpoint of the titration curve.

-

UV-Metric or Spectrophotometric Titration: This method is useful for compounds whose UV-Visible spectrum changes upon ionization.[3][5] The absorbance at a specific wavelength is measured at various pH values, and the pKa is determined by fitting the data to the Henderson-Hasselbalch equation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of certain nuclei, particularly those close to the site of ionization, can be sensitive to pH. The pKa can be determined by monitoring these chemical shifts as a function of pH.

For all experimental methods, the choice of solvent is critical. Due to the low aqueous solubility of many organic compounds, co-solvents such as methanol or DMSO are often used. The apparent pKa measured in these solvent mixtures can then be extrapolated to determine the aqueous pKa.[3][5]

Reactivity and Relevance

The primary chemical relevance of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride lies in its role as a synthetic intermediate. The sulfonyl chloride group is an excellent electrophile and readily reacts with nucleophiles such as amines to form sulfonamides. This reaction is fundamental to the synthesis of a wide range of biologically active molecules, including many classes of drugs.

The diagram below illustrates the key reaction of this compound with a primary amine.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | 5804-73-9 [chemicalbook.com]

- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Solubility of 5-(acetylamino)-2-methoxybenzenesulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride (CAS No: 5804-73-9), a key intermediate in the synthesis of advanced sulfonamide-based therapeutics and functional materials. Recognizing the critical role of solvent selection in reaction kinetics, purification, and formulation, this document offers a blend of theoretical principles, practical solubility insights, and robust experimental protocols. We delve into the physicochemical properties of the compound, predict its behavior in various organic solvent classes, and provide detailed, self-validating methodologies for both qualitative and quantitative solubility determination. Furthermore, this guide addresses the crucial aspect of the compound's stability in solution, offering researchers and drug development professionals the necessary insights to optimize their synthetic and downstream processes, ensuring both efficiency and reproducibility.

Introduction: The Significance of 5-(acetylamino)-2-methoxybenzenesulfonyl Chloride

5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a bespoke sulfonylating agent whose structural complexity makes it an invaluable building block in medicinal chemistry and materials science.[1][2] The presence of an acetylamino group, a methoxy group, and a reactive sulfonyl chloride moiety on the same benzene ring allows for the synthesis of highly functionalized molecules with tailored pharmacological or material properties.

The sulfonamide functional group, typically formed by the reaction of a sulfonyl chloride with an amine, is a cornerstone of many successful drug candidates.[3] Therefore, understanding and controlling the solubility of precursors like 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is not merely a procedural step but a fundamental prerequisite for process optimization, yield maximization, and the reproducible synthesis of target compounds. This guide serves as a foundational resource for scientists navigating the challenges of solvent selection for this specific reagent.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the logical starting point for predicting its solubility. The key properties for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride are summarized below.

| Property | Value | Source |

| CAS Number | 5804-73-9 | [1][2][4][5] |

| Molecular Formula | C₉H₁₀ClNO₄S | [1][2][5] |

| Molecular Weight | 263.70 g/mol | [1][2] |

| Appearance | White to light beige crystalline powder (typical) | [6] |

| Topological Polar Surface Area | 80.9 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| XLogP3 | 1.2 | [1] |

The molecule's structure features both polar groups (acetylamino, sulfonyl chloride) and a less polar aromatic ring with a methoxy group. This amphiphilic nature suggests a nuanced solubility profile, with good solubility expected in polar aprotic solvents and potential reactivity in polar protic solvents.

Solubility Profile: Theoretical and Practical Considerations

The solubility of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is dictated by the interplay between its molecular structure and the properties of the solvent. While specific quantitative data for this compound is not widely published, we can infer its likely behavior based on established chemical principles.

Impact of Solvent Polarity

-

Polar Aprotic Solvents (e.g., DMF, DMAc, DMSO, Acetonitrile, THF): These solvents are anticipated to be the most effective for dissolving 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. Their polarity can solvate the polar regions of the molecule, while the absence of acidic protons prevents reaction with the sulfonyl chloride group. Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often excellent choices for reactions involving sulfonyl chlorides.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents of intermediate polarity are also likely to be effective. Dichloromethane (DCM) is a common choice for reactions with sulfonyl chlorides due to its ability to dissolve a wide range of organic compounds and its relative inertness.

-

Polar Protic Solvents (e.g., Water, Alcohols like Methanol, Ethanol): Extreme caution is warranted with these solvents. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water (hydrolysis) and alcohols (alcoholysis), leading to the formation of the corresponding sulfonic acid or sulfonate ester, respectively.[7] This is not a dissolution process but a chemical reaction. Therefore, these solvents are generally unsuitable for reactions or storage unless solvolysis is the intended outcome.[8]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): Solubility is expected to be low in non-polar solvents.[9] The energy required to break the crystal lattice of the solid is not sufficiently compensated by the weak solute-solvent interactions. Toluene may show slightly better performance than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions with the aromatic ring.

Stability in Organic Solvents: A Critical Caveat

The stability of sulfonyl chlorides is a paramount concern.[10] The primary degradation pathway in the presence of nucleophiles is solvolysis.[11][12]

-

Hydrolysis: Trace amounts of water in a solvent can lead to the slow decomposition of the sulfonyl chloride into the corresponding sulfonic acid. This underscores the absolute necessity of using anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) for storing solutions or running reactions.

-

Reactivity with Other Solvents: While polar aprotic solvents are generally preferred, some, like DMSO, can be reactive under certain conditions, especially at elevated temperatures. It is crucial to consult literature for potential incompatibilities when planning reactions at non-ambient temperatures.

Experimental Protocols for Solubility Determination

Where published data is unavailable, direct experimental measurement is essential. The following protocols provide self-validating systems for both rapid assessment and precise quantitative determination.

Protocol 1: Rapid Qualitative Solubility Assessment

This method offers a quick, material-sparing approach to screen a range of solvents and estimate solubility in categories of "soluble," "partially soluble," or "insoluble."

Methodology:

-

Preparation: Dispense approximately 10-20 mg of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride into a clean, dry glass vial.

-

Solvent Addition: Add 1 mL of the selected anhydrous solvent to the vial. This corresponds to a concentration of 10-20 mg/mL.

-

Agitation: Vigorously agitate the mixture using a vortex mixer for 60 seconds at a controlled ambient temperature (e.g., 25 °C).

-

Visual Inspection: Observe the vial against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear solution with no visible particles.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain suspended or settled.

-

Insoluble: The solid shows no apparent sign of dissolving.

-

-

Documentation: Meticulously record the observations for each solvent tested.

Causality and Trustworthiness: This protocol's reliability hinges on consistent mass/volume ratios and agitation methods. By using a standardized procedure, a trustworthy comparative assessment across multiple solvents can be achieved.

Protocol 2: Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

This is the benchmark method for determining the thermodynamic equilibrium solubility of a compound. It provides precise, quantitative data (e.g., in mg/mL or g/100 mL).

Methodology:

-

System Preparation: Add an excess amount of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride to a sealable glass vial containing a known volume of the chosen anhydrous solvent. The presence of undissolved solid is essential to ensure saturation is reached.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or incubator. Agitate the slurry at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). The extended duration ensures the dissolution rate equals the precipitation rate.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed volumetric pipette fitted with a filter (e.g., a syringe filter with a PTFE membrane) to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., a glass vial or dish). Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature low enough to prevent decomposition of the solute.

-

Final Weighing: Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and remove any residual moisture. Weigh the container with the solid residue on a high-precision analytical balance.

-

Calculation:

-

Mass of dissolved solid = (Final weight of container + residue) - (Initial weight of empty container).

-

Solubility = Mass of dissolved solid / Volume of supernatant withdrawn.

-

Self-Validating System: The trustworthiness of this protocol is ensured by reaching a true thermodynamic equilibrium (Step 2) and by the precise gravimetric final measurement. Repeating the experiment with different equilibration times (e.g., 24h vs. 48h) can validate that equilibrium was indeed reached; if the calculated solubility is the same, the system is validated.

Visualization of Experimental Workflow

The logical flow for determining the solubility of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride can be visualized as follows.

Caption: Workflow for solubility determination of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride.

Conclusion and Recommendations for Researchers

The solubility of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a critical parameter that directly influences its application in synthesis. This guide establishes that while quantitative data is scarce, a systematic approach based on chemical principles and robust experimental protocols can empower researchers to make informed decisions.

Key Recommendations:

-

Prioritize Polar Aprotic Solvents: For reactions, anhydrous acetonitrile, THF, DCM, DMF, and DMAc are recommended starting points.

-

Exercise Extreme Caution with Protic Solvents: Avoid water and alcohols unless solvolysis is the desired reaction. Always use anhydrous grade solvents to minimize hydrolysis and ensure the integrity of the sulfonyl chloride.

-

Verify Solubility Experimentally: Do not rely solely on theoretical predictions. Use the rapid assessment protocol to screen solvents and the shake-flask method for precise data when needed for kinetics or process scale-up.

-

Consider Stability: When storing solutions of the compound, use anhydrous solvents under an inert atmosphere and store at low temperatures to minimize degradation over time.

By integrating these principles and methodologies, researchers and drug development professionals can effectively harness the synthetic potential of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, paving the way for more efficient and reproducible scientific outcomes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79866, 5-(acetylamino)-2-methoxybenzenesulfonyl chloride. Available from: [Link]

-

Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge: Cambridge Open Engage. Available from: [Link]

-

Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]

-

U.S. Environmental Protection Agency. Substance Details for Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-. Available from: [Link]

-

Wikipedia. Sulfonyl halide. Available from: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4737384, 5-Acetyl-2-methoxybenzenesulfonyl chloride. Available from: [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH Public Access. Available from: [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

-

Anderson, N. G. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]

- Google Patents. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. Available from: [Link]

-

ResearchGate. (2024). Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N -Chloro- N -(phenylsulfonyl)benzene Sulfonamide (NCBSI). Available from: [Link]

-

Solubility of Things. 4-Methoxybenzenesulfonyl chloride. Available from: [Link]

-

ChemBK. 5-Methoxybenzenesulfonyl chloride. Available from: [Link]

Sources

- 1. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | 5804-73-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available physicochemical data for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, a compound of interest in synthetic chemistry and potentially in drug discovery cascades. This document is intended to serve as a foundational resource for researchers, summarizing key properties and outlining a general methodology for its characterization.

Core Physicochemical Data

The quantitative data available for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is summarized in the table below. This information is crucial for its handling, characterization, and use in further synthetic applications.

| Property | Value | Source |

| Melting Point | 149-151 °C | Commercial Supplier Data |

| CAS Number | 5804-73-9 | |

| Molecular Formula | C₉H₁₀ClNO₄S | |

| Molecular Weight | 263.70 g/mol |

Experimental Protocols

General Protocol for Melting Point Determination using a Digital Melting Point Apparatus

Objective: To determine the melting point range of a solid organic compound.

Apparatus:

-

Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

The sample of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample in a clean, dry mortar and pestle.

-

Carefully pack the dry powder into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.

-

-

Instrument Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set a starting temperature that is approximately 10-15 °C below the expected melting point (based on available data, a starting temperature of ~135 °C would be appropriate).

-

Set a heating rate. For a preliminary measurement, a faster rate (e.g., 5-10 °C/min) can be used. For an accurate determination, a slower heating rate (1-2 °C/min) near the expected melting point is crucial.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Start the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe the sample and record the temperature at which the last solid particle melts (the end of the melting range).

-

-

Reporting:

-

The melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

For high accuracy, the determination should be repeated at least twice, and the average value reported.

-

Visualization of Experimental Workflow

The logical flow of the general experimental protocol for determining the melting point is visualized in the diagram below.

In-Depth Technical Guide: Physicochemical Properties of 5-Acetamido-2-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 5-acetamido-2-methoxybenzenesulfonyl chloride. The information is compiled and presented to support research and development activities.

Physicochemical Data

The quantitative data for 5-acetamido-2-methoxybenzenesulfonyl chloride are summarized in the table below for ease of reference and comparison. It is important to note that the boiling point is a predicted value, as no experimental data has been reported in the reviewed literature.

| Property | Value | Source |

| IUPAC Name | 5-acetamido-2-methoxybenzenesulfonyl chloride | [1] |

| CAS Number | 5804-73-9 | [2][3] |

| Molecular Formula | C9H10ClNO4S | [2] |

| Molecular Weight | 263.7 g/mol | [1][2] |

| Melting Point | 149-151 °C | |

| Boiling Point | 477.2 ± 40.0 °C (Predicted) | |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | |

| pKa | 13.49 ± 0.70 (Predicted) |

Experimental Protocols

Given the high melting point and the predicted high boiling point of 5-acetamido-2-methoxybenzenesulfonyl chloride, a standard experimental determination of the boiling point may be challenging and could potentially lead to decomposition of the compound. The Siwoloboff method is a suitable micro-scale technique for determining the boiling point of small amounts of a substance and is adaptable for high-boiling-point compounds.[4][5][6]

Determination of Boiling Point by the Siwoloboff Method

This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[5][7]

Apparatus and Materials:

-

High-temperature heating oil (e.g., silicone oil)

-

Thermometer (with a range appropriate for the expected boiling point)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of 5-acetamido-2-methoxybenzenesulfonyl chloride

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a small amount of the powdered 5-acetamido-2-methoxybenzenesulfonyl chloride into the fusion tube, enough to form a melt of approximately 1-2 cm in height upon heating.

-

Capillary Insertion: Insert the capillary tube into the fusion tube with the open end downwards.[5]

-

Apparatus Assembly: Attach the fusion tube to the thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a stand and fill it with high-temperature oil to a level above the side-arm.[9]

-

Immersion: Immerse the thermometer and the attached fusion tube into the oil bath in the Thiele tube.[6] The sample should be positioned near the center of the main body of the Thiele tube.[5]

-

Heating: Gently heat the side arm of the Thiele tube with a low flame or a heating mantle.[5][7] The shape of the Thiele tube is designed to ensure uniform heating of the oil bath through convection currents.[8][9]

-

Observation: As the temperature rises, the solid will melt. Continue heating. Air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.

-

Reaching the Boiling Point: As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the tip of the capillary tube.[5][6]

-

Cooling and Measurement: Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Reading: The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][5] Record this temperature.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.[10]

Logical Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound, a process relevant to the work of researchers and drug development professionals.

Caption: Workflow for Physicochemical Characterization.

Signaling Pathways

A review of the available literature did not yield specific information on the involvement of 5-acetamido-2-methoxybenzenesulfonyl chloride in any defined signaling pathways or biological processes. Its primary utility appears to be as a chemical intermediate in organic synthesis.

References

- 1. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | 5804-73-9 [chemicalbook.com]

- 4. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. timstar.co.uk [timstar.co.uk]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Stability and Reactivity of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(acetylamino)-2-methoxybenzenesulfonyl chloride is a key chemical intermediate, notably in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin. Tamsulosin is a widely prescribed medication for the treatment of benign prostatic hyperplasia. A thorough understanding of the stability and reactivity of this sulfonyl chloride is paramount for process optimization, safety, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known stability and reactivity profile of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, detailed experimental protocols for its characterization, and its role in the context of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀ClNO₄S | --INVALID-LINK-- |

| Molecular Weight | 263.7 g/mol | --INVALID-LINK-- |

| CAS Number | 5804-73-9 | --INVALID-LINK-- |

| Appearance | Solid (Predicted) | --INVALID-LINK-- |

| Melting Point | 149-151 °C | --INVALID-LINK-- |

| Boiling Point | 477.2±40.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.439±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

Stability Profile

While specific quantitative stability data for 5-(acetylamino)-2-methoxybenzenesulfonyl chloride is not extensively available in the public domain, its stability can be inferred from the general behavior of aromatic sulfonyl chlorides and from forced degradation studies of Tamsulosin.

General Stability Considerations for Aromatic Sulfonyl Chlorides:

-

Thermal Stability: Aromatic sulfonyl chlorides are generally more thermally stable than their aliphatic counterparts. However, they can decompose at elevated temperatures. The presence of both an electron-donating methoxy group and an acetylamino group on the benzene ring is expected to influence the thermal stability.

-

Hydrolytic Stability: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. The rate of hydrolysis is influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy and acetylamino groups in the target molecule, generally decrease the electrophilicity of the sulfur atom, which is expected to slow down the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride.

-

Photostability: Some sulfonyl chlorides can be sensitive to light. Forced degradation studies on Tamsulosin have shown that the final drug product is susceptible to photolytic degradation.[1] This suggests that its intermediates, including 5-(acetylamino)-2-methoxybenzenesulfonyl chloride, may also exhibit photosensitivity.

Forced Degradation Insights from Tamsulosin Studies: